molecular formula C26H31N3O3 B2659741 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904443-01-2

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2659741
CAS No.: 904443-01-2
M. Wt: 433.552
InChI Key: SPKITCROTAQRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction. DHPM derivatives are renowned for their pharmacological versatility, including antibacterial, antiviral, and anticancer activities . The target molecule features a unique substitution pattern:

  • Position 4: A phenyl group.
  • Position 6: A [(4-benzylpiperidin-1-yl)methyl] substituent.
  • Ester group: Ethyl carboxylate at position 3.

Properties

IUPAC Name

ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-2-32-25(30)23-22(27-26(31)28-24(23)21-11-7-4-8-12-21)18-29-15-13-20(14-16-29)17-19-9-5-3-6-10-19/h3-12,20,24H,2,13-18H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKITCROTAQRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight461.6 g/mol
Molecular FormulaC28H35N3O3
LogP5.0542
Polar Surface Area52.21 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound exhibits its biological effects through various mechanisms. It is believed to interact with multiple biological targets, including receptors involved in neurotransmission and calcium signaling pathways.

Calcium Channel Modulation

Research indicates that similar compounds in the tetrahydropyrimidine class can function as calcium channel blockers. For instance, Nifetepimine, a related compound, has been shown to down-modulate SERCA3 (sarco/endoplasmic reticulum Ca2+ -ATPase 3), which is critical for calcium homeostasis in cells . This suggests a potential pathway for this compound to influence cellular calcium levels and related signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of tetrahydropyrimidines have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant investigation.

Neurological Effects

The compound's structure suggests potential interactions with muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease . Compounds that act on these receptors can modulate cognitive functions and may provide therapeutic benefits in neurodegenerative conditions.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related tetrahydropyrimidines on glioma cell lines demonstrated significant reductions in cell viability at specific concentrations . These findings suggest that this compound may exhibit similar activities.
  • Animal Models : In animal models of neurodegeneration, compounds structurally related to ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyltetrahydropyrimidines have been shown to improve cognitive deficits and reduce neuroinflammation .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives, including ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as anticancer agents. The compound has been synthesized using methods such as the Biginelli reaction, which is known for producing highly functionalized heterocycles that exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for cancer therapy development .

1.2 Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. Compounds containing piperidine moieties are often investigated for their effects on neurotransmitter systems. Preliminary pharmacological evaluations indicate that this compound may exhibit activity in modulating dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .

Synthetic Methodologies

2.1 Biginelli Reaction

The Biginelli reaction is a key synthetic route for creating compounds like this compound. This reaction involves the condensation of an aldehyde, a β-ketoester (or similar compound), and urea or thiourea under acidic conditions to yield 3,4-dihydropyrimidinones. The efficiency of this method allows for high yields and the introduction of diverse functional groups into the final product .

2.2 Optimization and Derivatization

Further optimization of synthetic routes has been explored to enhance the yield and selectivity of ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to streamline the production process while maintaining or improving biological activity .

Biological Evaluations

3.1 In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo derivatives against various cancer cell lines. These studies typically involve measuring cell viability using assays such as MTT or XTT and analyzing apoptosis through flow cytometry and caspase activity assays .

3.2 In Vivo Studies

Preclinical studies are essential for evaluating the therapeutic potential of this compound in animal models. Research has focused on assessing both efficacy and safety profiles through administration routes such as oral or intravenous delivery in models of cancer and neurological disorders .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 6, significantly altering physicochemical and biological properties:

Compound Name Position 4 Substituent Position 6 Substituent Notable Properties/Activities References
Ethyl 6-methyl-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methylphenyl Methyl Improved lipophilicity (logP ~2.8)
Ethyl 4-(3-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methylthiophen-2-yl Methyl Moderate antibacterial activity (MIC: 32 µg/mL)
Ethyl 4-(4-oxochromen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Oxochromen-3-yl Methyl Antioxidant activity (IC₅₀: 0.6 mg/mL DPPH)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Methyl Enhanced metabolic stability (t₁/₂: >6 h)
Target Compound Phenyl [(4-Benzylpiperidin-1-yl)methyl] Predicted CNS activity (piperidine moiety)

Key Observations :

  • Lipophilicity : The p-tolyl group in increases logP compared to phenyl, while trifluoromethyl groups in reduce solubility due to hydrophobicity.
  • Bioactivity : Thiophene and chromenyl substituents enhance antibacterial and antioxidant activities, respectively .

Pharmacological and Physicochemical Properties

  • Antibacterial Activity : Analogs with thiophen-2-yl (e.g., ) or pyrazolyl groups (e.g., ) show MIC values of 16–64 µg/mL against S. aureus. The target compound’s piperidine group may enhance Gram-positive activity due to membrane disruption.
  • Antioxidant Capacity : Chromenyl derivatives exhibit radical scavenging (IC₅₀: 0.6 mg/mL) via conjugated π-systems . The target compound’s benzyl group may offer similar radical stabilization.
  • Metabolic Stability : Ethyl esters are prone to hydrolysis, but bulky substituents (e.g., trifluoromethyl or benzylpiperidine) may slow esterase-mediated degradation.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this tetrahydropyrimidine derivative?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, substituted aldehydes, and thioureas or guanidines under acidic conditions . Modifications may include bromination at the 6-methyl position (e.g., using acetic acid and bromine) to introduce functional groups for further derivatization . Microwave-assisted synthesis under solvent-free conditions has been reported for similar derivatives to improve yield and reduce reaction time .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and ring puckering parameters (e.g., using SHELXL for refinement) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and hydrogen bonding patterns (e.g., δ 4.82 ppm for CH2_2 protons in brominated intermediates) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1696 cm1^{-1}) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What are the typical applications of this compound in biological research?

Derivatives of this scaffold have shown:

  • Antimicrobial activity : Evaluated via MIC assays against bacterial/fungal strains .
  • Antioxidant potential : Assessed using DPPH radical scavenging assays .
  • Antitubercular activity : Tested against Mycobacterium tuberculosis H37Rv, with EC50_{50} values reported for optimized analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the 6-methyl group be addressed?

Bromination at the 6-methyl position (e.g., using Br2_2 in acetic acid) generates a reactive intermediate for nucleophilic substitution. Regioselectivity is controlled by steric and electronic factors, with malononitrile or ethyl cyanoacetate favoring cyclization to fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) . Computational modeling (e.g., DFT) can predict reactive sites and transition states .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffers), or incubation times affect compound stability .
  • Structural analogs : Substitutions at the 4-phenyl or 2-oxo groups significantly modulate bioactivity. For example, fluorophenyl or nitrophenyl substituents enhance antitubercular potency .
  • Crystallographic data : Confirm stereochemical purity, as racemic mixtures may yield inconsistent results .

Q. How is the conformational flexibility of the 4-benzylpiperidinyl moiety analyzed?

X-ray crystallography reveals puckering parameters (e.g., Cremer-Pople coordinates) for the piperidine ring, while NOESY NMR detects spatial interactions between the benzyl group and the pyrimidine core . Molecular dynamics simulations assess solvent effects on conformational stability .

Q. What computational methods predict solubility and bioavailability?

  • LogP calculations : Experimental LogP values (e.g., 2.67 for similar derivatives) guide lipophilicity optimization .
  • Molecular docking : Screens interactions with target proteins (e.g., mycobacterial enzymes) to prioritize synthetic targets .
  • ADMET profiling : Uses tools like SwissADME to predict absorption and toxicity .

Methodological Challenges and Solutions

Q. How are synthetic byproducts or degradation products identified?

  • HPLC-MS : Detects low-abundance impurities (e.g., de-esterified metabolites) .
  • TLC monitoring : Optimizes reaction progress and isolates intermediates .
  • Stability studies : Accelerated thermal/light stress tests (ICH guidelines) identify degradation pathways .

Q. What crystallographic software is recommended for structural refinement?

SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement, with ORTEP-3 generating publication-quality thermal ellipsoid plots . For macromolecular applications, SHELXPRO interfaces with CCP4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.